5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features both an oxadiazole and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with an appropriate nitrile under acidic conditions.
Cyclization to form the tetrahydropyrimidine ring: This step involves the reaction of the oxadiazole intermediate with urea or thiourea in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced tetrahydropyrimidine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-(5-Propyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific ethyl substitution on the oxadiazole ring, which can influence its chemical reactivity and biological activity compared to its methyl and propyl analogs.
Properties
Molecular Formula |
C10H12N4O3 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
5-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N4O3/c1-4-6-11-8(13-17-6)7-5(2)14(3)10(16)12-9(7)15/h4H2,1-3H3,(H,12,15,16) |
InChI Key |
YSOLZBNOGMTACW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(N(C(=O)NC2=O)C)C |
Origin of Product |
United States |
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